4-(Prop-2-yn-1-yl)morpholine-3,5-dione
Description
4-(Prop-2-yn-1-yl)morpholine-3,5-dione is a chemical compound characterized by its unique structure, which includes a prop-2-yn-1-yl group attached to a morpholine ring with dione functionalities at the 3 and 5 positions. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Properties
IUPAC Name |
4-prop-2-ynylmorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-2-3-8-6(9)4-11-5-7(8)10/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXUOCPGUTFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)COCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yl)morpholine-3,5-dione typically involves the reaction of morpholine-3,5-dione with prop-2-yn-1-yl halides under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction temperature and time are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are carefully controlled to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-2-yn-1-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the dione functionalities to hydroxyl groups.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced hydroxyl derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
4-(Prop-2-yn-1-yl)morpholine-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Prop-2-yn-1-yl)morpholine-3,5-dione exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
4-(Prop-2-yn-1-yl)aniline: This compound has a similar structure but with an aniline group instead of the morpholine ring.
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound features a benzaldehyde group attached to the prop-2-yn-1-yl group.
Uniqueness: 4-(Prop-2-yn-1-yl)morpholine-3,5-dione is unique due to its combination of the morpholine ring and dione functionalities, which provide distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
4-(Prop-2-yn-1-yl)morpholine-3,5-dione is a synthetic compound characterized by its unique structure, which includes a morpholine ring and dione functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in scientific research.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of:
- A morpholine ring which contributes to its solubility and interaction with biological systems.
- Dione functionalities at the 3 and 5 positions that are essential for its reactivity and biological activity.
Target Interactions
Research indicates that compounds similar to this compound can interact with various enzymes and receptors. These interactions can modulate cellular processes such as signal transduction and apoptosis. The compound acts as a photosensitizer, generating reactive oxygen species (ROS) like singlet oxygen () and superoxide anion () through energy transfer mechanisms.
Biochemical Pathways
The generation of ROS is critical in influencing multiple biochemical pathways:
- Cellular Respiration : ROS can affect mitochondrial function.
- Signal Transduction : They play a role in activating signaling pathways that can lead to cell proliferation or apoptosis.
- DNA Damage : High levels of oxidative stress can result in DNA strand breaks and mutations, potentially leading to cancer.
Antimicrobial Activity
Studies have shown that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, various morpholine derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antibacterial efficacy. The presence of specific functional groups on the morpholine structure can enhance this activity .
Antioxidant Activity
The ability of this compound to generate ROS also positions it as a potential antioxidant agent. By modulating oxidative stress within cells, it may protect against oxidative damage associated with various diseases.
Case Studies
Several studies have explored the biological activities of morpholine derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various morpholine derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antioxidant Potential : Another research highlighted the antioxidant properties of morpholine derivatives in cellular models, suggesting their potential use in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Structure | Moderate antimicrobial activity |
| 4-(Prop-2-yn-1-aniline) | Structure | Weak antibacterial properties |
| 4-(Prop-2-enyl)morpholine | Structure | Significant antioxidant effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
